molecular formula C22H26O4 B1228194 Danshenol B CAS No. 189308-09-6

Danshenol B

Cat. No.: B1228194
CAS No.: 189308-09-6
M. Wt: 354.4 g/mol
InChI Key: KZLPKGGMSDHTRS-YTEVENLXSA-N
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Description

Mechanism of Action

Target of Action

Danshenol B, a diterpenoid, has been identified to have strong aldose reductase (AR) inhibitory activity . Aldose reductase is an enzyme involved in the polyol pathway, and its overactivity is associated with complications in diabetes, such as cataracts, retinopathy, neuropathy, and nephropathy .

Mode of Action

This compound interacts with aldose reductase, inhibiting its activity. This interaction can help manage the metabolic abnormalities associated with diabetes, thereby potentially mitigating the progression of diabetic complications .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polyol pathway. By inhibiting aldose reductase, this compound can reduce the accumulation of sorbitol, a sugar alcohol that can cause osmotic stress and oxidative damage when present in high concentrations. This action can help prevent the cellular damage associated with diabetic complications .

Result of Action

The inhibition of aldose reductase by this compound can lead to a decrease in sorbitol accumulation, reducing osmotic stress and oxidative damage in cells. This action can potentially mitigate the cellular and molecular damage associated with diabetic complications, such as cataracts, retinopathy, neuropathy, and nephropathy .

Biochemical Analysis

Biochemical Properties

Danshenol B plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. This compound exhibits a strong inhibitory effect on aldose reductase, with an inhibitory concentration (IC50) of 0.042 µM . This inhibition helps in reducing the formation of sorbitol, which is implicated in diabetic complications.

Additionally, this compound interacts with proteins involved in oxidative stress responses. It enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby reducing the levels of reactive oxygen species (ROS) in cells . This interaction helps in protecting cells from oxidative damage and maintaining cellular homeostasis.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been shown to prevent cerebral ischemia by improving glucose transport and increasing adenosine triphosphate (ATP) content . This compound also increases mitochondrial membrane potential, inhibits the release of cytochrome C, and reduces cellular calcium levels and ROS production . These effects contribute to the protection of neuronal cells from ischemic damage and apoptosis.

In hepatocytes, this compound has been found to enhance the expression of genes involved in detoxification processes, such as glutathione S-transferase and cytochrome P450 enzymes . This upregulation aids in the metabolism and elimination of toxic substances, thereby protecting liver cells from damage.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of aldose reductase, as mentioned earlier. This inhibition prevents the accumulation of sorbitol and reduces oxidative stress in cells .

This compound also binds to and activates nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant and detoxification genes . Activation of Nrf2 leads to the upregulation of genes encoding antioxidant enzymes, such as superoxide dismutase and catalase, as well as detoxification enzymes like glutathione S-transferase . This activation enhances the cellular defense mechanisms against oxidative stress and toxic insults.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo models.

In in vitro studies, prolonged exposure to this compound has been found to maintain its protective effects on neuronal cells, preventing ischemic damage and apoptosis over several days . In in vivo studies, chronic administration of this compound has shown sustained cardioprotective effects, reducing the incidence of myocardial infarction and improving cardiac function over several weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects, such as reducing oxidative stress, improving glucose metabolism, and protecting against ischemic damage . At high doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of this compound and its metabolites in the liver and kidneys, leading to cellular damage.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its antioxidant and detoxification properties. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione S-transferase, enhancing their activity and promoting the elimination of reactive oxygen species and toxic substances . Additionally, this compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites that are excreted through the urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via passive diffusion and is also transported by specific transporters, such as organic anion-transporting polypeptides (OATPs) . Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization enhances its protective effects on cellular organelles and functions.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the mitochondria, where it exerts its antioxidant effects by reducing mitochondrial ROS production and maintaining mitochondrial membrane potential . Additionally, this compound can be found in the endoplasmic reticulum, where it interacts with proteins involved in detoxification processes . This subcellular localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments.

Preparation Methods

Danshenol B is typically extracted from the alcohol extract of the Salvia miltiorrhiza plant. The extraction process involves several steps, including leaching, extraction, and distillation. After extraction, the compound is purified using crystallization or chromatographic techniques to obtain a crystalline solid

Chemical Reactions Analysis

Danshenol B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound often use reagents like halogens or nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Danshenol B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

    Chemistry: this compound is used as a reference compound in analytical chemistry for the identification and quantification of similar compounds in plant extracts.

    Biology: In biological research, this compound is studied for its effects on cellular processes, including its antioxidant and anti-inflammatory properties.

    Medicine: this compound is being investigated for its potential therapeutic effects in treating cardiovascular diseases, liver diseases, and tumors.

    Industry: this compound is used in the development of herbal medicines and supplements due to its pharmacological properties.

Comparison with Similar Compounds

Danshenol B is one of several lipophilic diterpenoids found in Salvia miltiorrhiza. Similar compounds include:

Compared to these compounds, this compound is unique due to its specific molecular structure and the combination of its pharmacological properties, making it a valuable compound for various research and therapeutic applications.

Properties

IUPAC Name

(1R,10S)-10-hydroxy-1,6,6-trimethyl-10-(2-oxopropyl)-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-12-11-26-19-15-7-8-16-14(6-5-9-21(16,3)4)18(15)22(25,10-13(2)23)20(24)17(12)19/h7-8,12,25H,5-6,9-11H2,1-4H3/t12-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLPKGGMSDHTRS-YTEVENLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C(=O)C(C3=C2C=CC4=C3CCCC4(C)C)(CC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C1C(=O)[C@@](C3=C2C=CC4=C3CCCC4(C)C)(CC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172335
Record name Danshenol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189308-09-6
Record name Danshenol B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189308096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Danshenol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the natural sources of Danshenol B and what other compounds are typically found alongside it?

A1: this compound has been isolated from the roots of Salvia miltiorhiza Bunge [] and Salvia przewalskii []. In both plants, it is found alongside other abietane-type diterpenoids like dihydrotanshinone I, tanshinone I, tanshinone IIA, and cryptotanshinone.

Q2: What is the significance of finding this compound alongside other abietane diterpenoids?

A3: The co-occurrence of this compound with compounds like tanshinone IIA in Salvia species suggests a potential synergistic relationship in their biological activities []. This means that these compounds may work together to enhance their overall effect. Further research is needed to investigate the potential synergistic effects of this compound and other co-existing compounds, which could lead to a better understanding of their therapeutic potential.

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